molecular formula C12H12N2O5S B8630937 ethyl 6-methylsulfonyl-3-oxo-4H-quinoxaline-2-carboxylate

ethyl 6-methylsulfonyl-3-oxo-4H-quinoxaline-2-carboxylate

Katalognummer: B8630937
Molekulargewicht: 296.30 g/mol
InChI-Schlüssel: SDTPHFGJWGBDNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ethyl 6-methylsulfonyl-3-oxo-4H-quinoxaline-2-carboxylate is a quinoxaline derivative, a class of nitrogen-containing heterocyclic compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-hydroxy-6-(methylsulfonyl)quinoxaline-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-hydroxyquinoxaline-2-carboxylic acid with methylsulfonyl chloride in the presence of a base, followed by esterification with ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Analyse Chemischer Reaktionen

Types of Reactions

ethyl 6-methylsulfonyl-3-oxo-4H-quinoxaline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a quinoxaline-2-carboxylate derivative with a carbonyl group .

Wissenschaftliche Forschungsanwendungen

ethyl 6-methylsulfonyl-3-oxo-4H-quinoxaline-2-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of ethyl 3-hydroxy-6-(methylsulfonyl)quinoxaline-2-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

ethyl 6-methylsulfonyl-3-oxo-4H-quinoxaline-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C12H12N2O5S

Molekulargewicht

296.30 g/mol

IUPAC-Name

ethyl 6-methylsulfonyl-3-oxo-4H-quinoxaline-2-carboxylate

InChI

InChI=1S/C12H12N2O5S/c1-3-19-12(16)10-11(15)14-9-6-7(20(2,17)18)4-5-8(9)13-10/h4-6H,3H2,1-2H3,(H,14,15)

InChI-Schlüssel

SDTPHFGJWGBDNA-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2)S(=O)(=O)C)NC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.